molecular formula C23H21N3O3 B4235552 2-[(4-acetamidobenzoyl)amino]-N-benzylbenzamide

2-[(4-acetamidobenzoyl)amino]-N-benzylbenzamide

Cat. No.: B4235552
M. Wt: 387.4 g/mol
InChI Key: OISSLBQEMWYZAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-acetamidobenzoyl)amino]-N-benzylbenzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by its unique structure, which includes an acetylamino group, a benzoyl group, and a benzylbenzamide moiety. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-acetamidobenzoyl)amino]-N-benzylbenzamide typically involves the condensation of 4-(acetylamino)benzoic acid with N-benzylbenzamide. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants. The use of recyclable catalysts and green chemistry principles, such as solvent-free conditions or the use of water as a solvent, can also be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-[(4-acetamidobenzoyl)amino]-N-benzylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral conditions.

    Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products

Scientific Research Applications

2-[(4-acetamidobenzoyl)amino]-N-benzylbenzamide is used in various fields of scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-acetamidobenzoyl)amino]-N-benzylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 4-(acetylamino)benzoic acid
  • N-benzylbenzamide
  • Benzamide derivatives

Uniqueness

2-[(4-acetamidobenzoyl)amino]-N-benzylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, higher binding affinity to certain targets, and improved pharmacokinetic properties .

Properties

IUPAC Name

2-[(4-acetamidobenzoyl)amino]-N-benzylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3/c1-16(27)25-19-13-11-18(12-14-19)22(28)26-21-10-6-5-9-20(21)23(29)24-15-17-7-3-2-4-8-17/h2-14H,15H2,1H3,(H,24,29)(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OISSLBQEMWYZAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-acetamidobenzoyl)amino]-N-benzylbenzamide
Reactant of Route 2
Reactant of Route 2
2-[(4-acetamidobenzoyl)amino]-N-benzylbenzamide
Reactant of Route 3
Reactant of Route 3
2-[(4-acetamidobenzoyl)amino]-N-benzylbenzamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-[(4-acetamidobenzoyl)amino]-N-benzylbenzamide
Reactant of Route 5
Reactant of Route 5
2-[(4-acetamidobenzoyl)amino]-N-benzylbenzamide
Reactant of Route 6
Reactant of Route 6
2-[(4-acetamidobenzoyl)amino]-N-benzylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.